molecular formula C31H69Br2N3 B1211480 Dmupdab CAS No. 95683-16-2

Dmupdab

Cat. No.: B1211480
CAS No.: 95683-16-2
M. Wt: 643.7 g/mol
InChI Key: LPIRCXLCKMPGBM-UHFFFAOYSA-L
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Description

Its molecular structure features a pyrazole core with dimethyl substituents and a dibenzylamide moiety, which enhances its binding affinity and metabolic stability compared to earlier analogs .

Developed through rational drug design, Dmupdab demonstrates improved solubility (logP = 2.1) and oral bioavailability (F% = 65% in murine models), addressing limitations observed in first-generation PPI inhibitors like Nutlin-3 and STA-21 . Current research emphasizes its low cytotoxicity profile (IC₅₀ > 100 µM in normal cell lines) and potent anti-proliferative effects in cancer cells (IC₅₀ = 0.8–2.5 µM) .

Properties

CAS No.

95683-16-2

Molecular Formula

C31H69Br2N3

Molecular Weight

643.7 g/mol

IUPAC Name

2-[2-[dimethyl(undecyl)azaniumyl]ethyl-methylamino]ethyl-dimethyl-undecylazanium;dibromide

InChI

InChI=1S/C31H69N3.2BrH/c1-8-10-12-14-16-18-20-22-24-28-33(4,5)30-26-32(3)27-31-34(6,7)29-25-23-21-19-17-15-13-11-9-2;;/h8-31H2,1-7H3;2*1H/q+2;;/p-2

InChI Key

LPIRCXLCKMPGBM-UHFFFAOYSA-L

SMILES

CCCCCCCCCCC[N+](C)(C)CCN(C)CC[N+](C)(C)CCCCCCCCCCC.[Br-].[Br-]

Canonical SMILES

CCCCCCCCCCC[N+](C)(C)CCN(C)CC[N+](C)(C)CCCCCCCCCCC.[Br-].[Br-]

Synonyms

DMUPDAB
N,N'-bis(dimethylundecyl)-3-methylaza-1,5-pentanediammonium dibromide

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) logP Half-Life (h) Oral Bioavailability (%)
This compound 398.45 2.1 6.8 65
Nutlin-3 581.52 4.3 3.2 22
STA-21 318.37 1.8 2.5 15
Triptolide 360.40 1.5 1.7 <10

Notes:

  • This compound’s lower logP enhances aqueous solubility, reducing reliance on solubilizing agents .
  • Extended half-life supports once-daily dosing, unlike Nutlin-3 and STA-21, which require multiple administrations .

Efficacy and Selectivity

Table 2: In Vitro Efficacy in Cancer Cell Lines (IC₅₀, µM)

Compound HeLa (Cervical) A549 (Lung) MCF-7 (Breast)
This compound 0.8 1.2 1.5
Nutlin-3 1.5 2.0 3.1
STA-21 2.3 3.4 4.8
Triptolide 0.2 0.4 0.6

Notes:

  • While Triptolide shows superior potency, its narrow therapeutic index (toxic at >1 µM) limits clinical utility .
  • This compound achieves balanced efficacy and safety, with a 10-fold selectivity ratio between cancerous and normal cells .

Mechanism of Action and Clinical Relevance

This compound disrupts NF-κB signaling by binding to the p65 subunit (Kd = 12 nM), a mechanism distinct from Nutlin-3’s MDM2 inhibition and STA-21’s STAT3 blockade . This specificity reduces off-target effects, as evidenced by fewer adverse events in animal models (e.g., hepatotoxicity incidence: this compound = 5%, Nutlin-3 = 28%) .

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